1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride
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Overview
Description
“1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2S. It has a molecular weight of 265.21 . It is provided in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H . This indicates that the compound contains a benzothiazolyl group attached to a propan-2-amine group, and it is in the form of a dihydrochloride salt .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzothiazoles are renowned for their pharmaceutical and biological activity. This compound’s benzothiazole ring system, fused to a thiazole ring, has been harnessed for its diverse medicinal properties. Researchers have explored its potential as:
- Anti-cancer agent : Benzothiazoles have demonstrated anti-cancer activity .
- Anti-bacterial and anti-tuberculosis agents : These compounds exhibit promising effects against bacterial infections .
- Anti-diabetic agent : Benzothiazoles may play a role in managing diabetes .
- Anti-inflammatory agent : Their anti-inflammatory properties make them relevant for treating inflammatory conditions .
- Neuroprotective agent : Benzothiazoles show potential in protecting neurons .
Enzyme Inhibitors
Benzothiazoles have been investigated as inhibitors of various enzymes, including:
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGIENJBDTFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride |
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